Amyloid b-Protein (17-40) Ammonium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

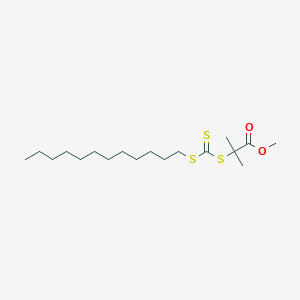

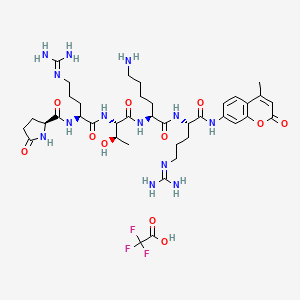

Amyloid β-Protein (17-40) is a peptide that is a major constituent of diffuse plaques observed in Alzheimer’s disease (AD) brains and pre-amyloid plaques in people affected by Down syndrome . It is produced through the cleavage of APP by alpha- and gamma-secretase . The peptide may play a neuroprotective role in the brain . Its chemical formula is C₁₁₀H₁₇₈N₂₆O₃₁S and it has a molecular weight of 2392.85 .

Synthesis Analysis

The synthesis of Amyloid β-Protein (17-40) is technically difficult due to its propensity to aggregate both on resin during solid phase peptide synthesis and in solution during characterization . The standard method to disassemble these aggregates is the treatment with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) .Molecular Structure Analysis

Amyloid β-Protein (17-40) adopts a mixture of β-sheet, α-helix, and random coil structures . The rate of aggregation to the oligomeric β-sheet structure characteristic of β-amyloid plaques is dependent on pH and peptide concentration .Chemical Reactions Analysis

The aggregation of Amyloid β-Protein (17-40) is a self-assembly process that results in the production of fibrillar structures along with neurotoxic aggregates . The aggregation behavior of proteins in vitro and the development of the related diseases have striking qualitative similarities .Physical And Chemical Properties Analysis

Amyloid β-Protein (17-40) is soluble in ammonium hydroxide, pH >9, or in DMSO at 0.4–4 mM . It should be stored desiccated at –20 °C .科学的研究の応用

Healthcare and Medicine

Amyloid fibrils have shown promise in drug delivery systems, tissue engineering, and wound healing. Their biocompatibility and structural stability make them attractive candidates for sustainable alternatives to synthetic materials . Researchers are investigating their potential in targeted drug delivery, where the fibrils can encapsulate therapeutic agents and release them at specific sites within the body.

Sensors and Diagnostics

Functional amyloids serve as excellent building blocks for biosensors. Their self-assembling nature allows for the creation of highly sensitive and specific detection platforms. For instance, amyloid-based metal–organic frameworks (MOFs) can detect amyloid diseases . Additionally, amyloid fibrils can be engineered to recognize specific molecules, enabling early disease diagnosis.

作用機序

Target of Action

Amyloid β-Protein (17-40) Ammonium, also known as Aβ (17-40), is a fragment of the larger Amyloid β-Protein (Aβ). The primary targets of Aβ (17-40) are neurons in the brain . Aβ peptides, including Aβ (17-40), are generated from the amyloid precursor protein (APP) through sequential cleavage of β- and γ-secretases . The role of these peptides is critical in the progression of Alzheimer’s Disease (AD), where they accumulate and aggregate, leading to neuronal damage .

Mode of Action

Aβ (17-40) interacts with its neuronal targets, leading to several changes. At physiological levels, Aβ enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus. This action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors . At high (pathological) doses, aβ can inhibit memory .

Biochemical Pathways

The accumulation of Aβ peptides, including Aβ (17-40), can trigger various biochemical pathways. For instance, Aβ (17-40) and Aβ (17-42) have been found to employ distinct molecular pathways for cell entry and intracellular transit at the blood-brain barrier (BBB) . Aβ (17-40) has also been associated with the formation of distinct transient structures that gradually rearrange into protofibrils .

Pharmacokinetics

Studies on similar aβ peptides suggest that they can cross the bbb, which is a critical portal regulating the bidirectional transport of aβ proteins between blood and brain . The BBB-penetrating bispecific antibody displayed higher interstitial fluid (ISF) concentrations than the monospecific antibody .

Result of Action

The result of Aβ (17-40) action is complex and depends on its concentration. At physiological levels, it enhances synaptic plasticity and learning and memory in animals . At high (pathological) doses, aβ can inhibit memory . Moreover, the accumulation of Aβ peptides, including Aβ (17-40), can lead to neuronal damage, a characteristic feature of AD .

Action Environment

The action, efficacy, and stability of Aβ (17-40) are influenced by various environmental factors. For instance, the conformation of Aβ species is stabilized by intra- and inter-molecular hydrogen bonds and by electrostatic and hydrophobic interactions, all depending on the chemical and physical environment (e.g., solvent, ions, pH) and interactions with other molecules, such as lipids and proteins .

Safety and Hazards

将来の方向性

The progress in the field of AD therapeutics will bring new clinical, logistical, and ethical challenges, which pose to revolutionize the practice of neurology, dementia care, and preventive cognitive healthcare . Innovations in clinical trial design will be the key for the efficient and equitable development of novel anti-Aβ immunotherapies .

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H178N26O31S/c1-22-61(17)90(106(162)118-51-80(141)121-71(43-55(5)6)99(155)125-70(39-41-168-21)97(153)132-85(56(7)8)104(160)116-48-78(139)114-49-82(143)130-87(58(11)12)108(164)134-89(60(15)16)110(166)167)136-109(165)91(62(18)23-2)135-93(149)63(19)119-79(140)50-115-95(151)68(36-30-31-40-111)124-101(157)74(46-77(113)138)127-103(159)76(53-137)122-81(142)52-117-105(161)86(57(9)10)133-102(158)75(47-84(146)147)128-96(152)69(37-38-83(144)145)123-92(148)64(20)120-98(154)72(44-65-32-26-24-27-33-65)126-100(156)73(45-66-34-28-25-29-35-66)129-107(163)88(59(13)14)131-94(150)67(112)42-54(3)4/h24-29,32-35,54-64,67-76,85-91,137H,22-23,30-31,36-53,111-112H2,1-21H3,(H2,113,138)(H,114,139)(H,115,151)(H,116,160)(H,117,161)(H,118,162)(H,119,140)(H,120,154)(H,121,141)(H,122,142)(H,123,148)(H,124,157)(H,125,155)(H,126,156)(H,127,159)(H,128,152)(H,129,163)(H,130,143)(H,131,150)(H,132,153)(H,133,158)(H,134,164)(H,135,149)(H,136,165)(H,144,145)(H,146,147)(H,166,167)/t61-,62-,63-,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAFHCYMOBODRG-FZSVSODXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H178N26O31S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amyloid b-Protein (17-40) Ammonium | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)